molecular formula C15H21N3O2S B6522946 N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1006204-93-8

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B6522946
CAS No.: 1006204-93-8
M. Wt: 307.4 g/mol
InChI Key: IIWXKXJOMKXQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a butylphenyl group and a sulfonamide group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 4-butylphenylhydrazine with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, including recrystallization or chromatography, are employed to remove any impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are performed under mild conditions, often in the presence of a base to facilitate nucleophilic attack.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Corresponding amines

    Substitution: Substituted sulfonamide derivatives

Scientific Research Applications

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    N-(4-iodo-1,3-diphenylbutyl) acrylamide: A hydrophobic monomer used in the preparation of hydrophobically modified polyacrylamides.

    N,N’-Bis(4-butylphenyl)oxalamide: A compound with similar butylphenyl groups, used in the synthesis of alternating copolymers.

Uniqueness

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonamide and a pyrazole ring distinguishes it from other similar compounds, providing a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

N-(4-butylphenyl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-4-5-6-13-7-9-14(10-8-13)17-21(19,20)15-11-18(3)16-12(15)2/h7-11,17H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWXKXJOMKXQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.